Benazepril tert-Butyl Ester-d5

Vue d'ensemble

Description

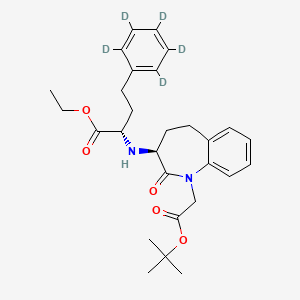

Benazepril tert-Butyl Ester-d5 is a deuterated ester of benazepril, an ACE inhibitor . It has a molecular weight of 485.63 and a molecular formula of C28H31D5N2O5 . It is intended for research use only .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C28H31D5N2O5 . This indicates that the molecule consists of 28 carbon atoms, 31 hydrogen atoms, 5 deuterium atoms (a variant of hydrogen), 2 nitrogen atoms, and 5 oxygen atoms .Physical and Chemical Properties Analysis

This compound has a molecular weight of 485.63 and a molecular formula of C28H31D5N2O5 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Applications De Recherche Scientifique

Synthesis and Development

The synthesis of benazepril hydrochloride, involving benazepril tert-Butyl Ester-d5 as a key intermediate, has been explored through various methods to optimize its production process. Researchers have investigated different synthesis routes to improve the yield and purity of benazepril hydrochloride, highlighting the significance of this compound in the drug's manufacturing (Ji Peng-wei, 2010). Further studies have focused on novel processes for preparing this key intermediate, aiming to refine the synthesis efficiency and overall drug quality (Kafssi Hassan et al., 2007; Kafssi Hassan et al., 2007).

Drug Delivery and Pharmacokinetics

Research on benazepril and its intermediates extends into the study of drug delivery systems and pharmacokinetics. Innovative approaches have been explored to enhance the release kinetics and bioavailability of benazepril, employing drug-conjugated polymers and novel formulations. These studies aim to improve the therapeutic efficacy of benazepril by optimizing its release profile and interaction with biological targets, underscoring the importance of this compound in the development of more effective drug delivery systems (Jong-Ryul Park et al., 2019; Jong-Ryul Park et al., 2020).

Pharmacodynamic Modeling

Detailed pharmacokinetic/pharmacodynamic modeling has been conducted to understand the effects of benazepril on the renin-angiotensin aldosterone system (RAAS) in animals. These studies provide insights into the systemic effects of ACE inhibition by benazepril, illustrating the compound's impact on blood pressure regulation and renal function. The research underscores the utility of this compound in advancing our understanding of the pharmacological actions of benazepril and its potential for treating cardiovascular and renal disorders (J. Mochel et al., 2015).

Mécanisme D'action

Target of Action

Benazepril tert-Butyl Ester-d5 is a deuterated ester of benazepril . The primary target of this compound is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The inhibition of ACE and the subsequent decrease in angiotensin II levels lead to a reduction in aldosterone secretion. This affects the sodium-potassium balance in the body, leading to a decrease in fluid volume and a reduction in blood pressure .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of blood pressure. By inhibiting ACE and decreasing angiotensin II and aldosterone levels, the compound promotes vasodilation and reduces fluid volume, thereby lowering blood pressure .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Benazepril tert-Butyl Ester-d5, like its parent compound benazepril, is known to interact with the angiotensin-converting enzyme (ACE) . ACE is a key enzyme in the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure and fluid balance . By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to decreased blood pressure .

Cellular Effects

The primary cellular effect of this compound is the reduction of angiotensin II levels within the cell . This leads to a decrease in vasoconstriction and a reduction in the release of aldosterone . Aldosterone is a hormone that promotes the absorption of sodium and water in the kidneys, increasing blood volume and blood pressure . Therefore, the inhibition of ACE by this compound ultimately leads to a decrease in blood pressure .

Molecular Mechanism

The molecular mechanism of action of this compound involves the competitive inhibition of ACE . By binding to ACE, it prevents the enzyme from converting angiotensin I to angiotensin II . This results in lower levels of angiotensin II, leading to an increase in plasma renin activity and a reduction in aldosterone secretion .

Temporal Effects in Laboratory Settings

It is known that the parent compound, benazepril, has a peak effect on the reduction of plasma ACE activity 1 to 2 hours after administration .

Dosage Effects in Animal Models

The initial dose for hypertension treatment in adults is 10 mg orally once a day, and the maintenance dose is 20 to 40 mg/day .

Metabolic Pathways

This compound, as a prodrug, is metabolized in the liver by esterases to its active form, benazeprilat . This active metabolite is then primarily excreted in the urine .

Transport and Distribution

It is known that ACE inhibitors like benazepril are distributed throughout the body and can cross the placenta .

Subcellular Localization

The subcellular localization of this compound is not well-documented. As an ACE inhibitor, it is likely to be found wherever ACE is present within the cell. ACE is a membrane-bound enzyme that is widely distributed in the body, with high concentrations found in the lungs and kidneys .

Propriétés

IUPAC Name |

ethyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O5/c1-5-34-27(33)23(17-15-20-11-7-6-8-12-20)29-22-18-16-21-13-9-10-14-24(21)30(26(22)32)19-25(31)35-28(2,3)4/h6-14,22-23,29H,5,15-19H2,1-4H3/t22-,23-/m0/s1/i6D,7D,8D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLLWVSHZXSUNF-HVSPQWTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747077 | |

| Record name | Ethyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-(~2~H_5_)phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356010-96-2 | |

| Record name | Ethyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-(~2~H_5_)phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.